molecular formula C9H7ClN2O3 B8222405 2-Chloro-7-methoxy-1H-benzo[d]imidazole-5-carboxylic acid

2-Chloro-7-methoxy-1H-benzo[d]imidazole-5-carboxylic acid

Cat. No.: B8222405
M. Wt: 226.61 g/mol
InChI Key: PBYZRUBXNFXZLE-UHFFFAOYSA-N
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Description

2-Chloro-7-methoxy-1H-benzo[d]imidazole-5-carboxylic acid is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, agriculture, and material science .

Preparation Methods

The synthesis of 2-Chloro-7-methoxy-1H-benzo[d]imidazole-5-carboxylic acid typically involves the reaction of 2-chloro-5-nitrobenzoic acid with o-phenylenediamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as polyphosphoric acid (PPA) or concentrated sulfuric acid, followed by methoxylation using methanol and a base like sodium methoxide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Chloro-7-methoxy-1H-benzo[d]imidazole-5-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-Chloro-7-methoxy-1H-benzo[d]imidazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases, including infections and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 2-Chloro-7-methoxy-1H-benzo[d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological pathways. For example, it may inhibit DNA synthesis or protein function, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

2-Chloro-7-methoxy-1H-benzo[d]imidazole-5-carboxylic acid can be compared with other benzimidazole derivatives such as:

Properties

IUPAC Name

2-chloro-7-methoxy-3H-benzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O3/c1-15-6-3-4(8(13)14)2-5-7(6)12-9(10)11-5/h2-3H,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYZRUBXNFXZLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1N=C(N2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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